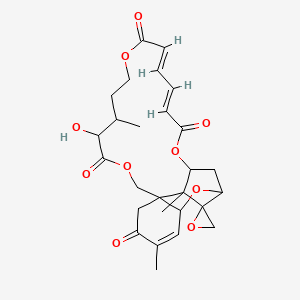

Verrucarin A mono ketone

Description

Verrucarin A is a macrocyclic trichothecene mycotoxin produced by fungi of the Myrothecium genus. It is classified as a 12,13-epoxy-Δ⁹-trichothecene, characterized by a tetracyclic core structure with an α,β-unsaturated lactone moiety . Key properties include:

- Molecular Formula: C₂₇H₃₄O₉

- Molecular Weight: 502.55 g/mol

- Source: Myrothecium spp.

Verrucarin A’s structure includes two α,β-unsaturated lactone moieties (C-6' to C-11'), which contribute to its distinct UV absorption profile (λmax ~260 nm) .

Properties

CAS No. |

74516-63-5 |

|---|---|

Molecular Formula |

C27H32O10 |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

(18E,20E)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone |

InChI |

InChI=1S/C27H32O10/c1-15-8-9-33-21(29)6-4-5-7-22(30)37-18-11-20-27(14-35-27)25(18,3)26(13-34-24(32)23(15)31)12-17(28)16(2)10-19(26)36-20/h4-7,10,15,18-20,23,31H,8-9,11-14H2,1-3H3/b6-4+,7-5+ |

InChI Key |

GOTYCQXAAKQUOD-YDFGWWAZSA-N |

SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CC(=O)C(=CC5O3)C)COC(=O)C1O)C)CO4 |

Isomeric SMILES |

CC1CCOC(=O)/C=C/C=C/C(=O)OC2CC3C4(C2(C5(CC(=O)C(=CC5O3)C)COC(=O)C1O)C)CO4 |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CC(=O)C(=CC5O3)C)COC(=O)C1O)C)CO4 |

Synonyms |

8-ketoverrucarin A 8-oxoverrucarin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Comparisons

Verrucarin A shares structural homology with other trichothecenes, such as Roridin E, Verrucarin E, and Azamonosporascone, but differences in functional groups and substitution patterns lead to variations in spectral data and bioactivity.

Table 1: Structural and Spectral Features

| Compound | Key Functional Groups | UV Maxima (nm) | NMR Chemical Shifts (β-H/C) |

|---|---|---|---|

| Verrucarin A | Two α,β-unsaturated lactones | 260 | Not reported |

| Roridin E | Additional α,β-unsaturated lactone | 260, 230 | 7.40/127.3 (Verrucarin E) |

| Azamonosporascone | α,β-unsaturated ketone | Not reported | 7.67/123.7 |

Key Observations :

- UV Profiles : Verrucarin A’s single UV maximum (260 nm) distinguishes it from Roridin E, which has dual maxima (260 and 230 nm) due to an extra lactone group .

- NMR Shifts: The β-H/C chemical shifts in Verrucarin E (7.40/127.3) and Azamonosporascone (7.67/123.7) differ significantly from those in Isochaetoglobosin Db (6.60/113.7), highlighting structural discrepancies in the α,β-unsaturated ketone region .

Key Findings :

Structural Revisions and Implications

Recent NMR studies revised Isochaetoglobosin Db’s structure by comparing its β-H/C shifts (6.60/113.7) with Verrucarin E and Azamonosporascone. The deshielded shifts in the latter two compounds (7.40–7.67 ppm for β-H) confirm the presence of α,β-unsaturated ketones, whereas Isochaetoglobosin Db’s lower values suggest an incorrect structural assignment .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for confirming the structural identity and purity of Verrucarin A mono ketone in experimental settings?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) with UV/Vis or diode array detection (DAD) to assess purity. For novel derivatives, X-ray crystallography may resolve ambiguous stereochemistry. Ensure reproducibility by cross-referencing spectral data with published standards or synthetic analogs .

Q. How should researchers design cytotoxicity assays to evaluate Verrucarin A’s selectivity between cancer and normal cell lines?

- Methodological Answer :

- Cell Line Selection : Use cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) and non-cancerous counterparts (e.g., primary hepatocytes).

- Dose Optimization : Conduct dose-response curves (e.g., 0.1–100 nM) to determine IC₅₀ values.

- Assay Validation : Include controls for apoptosis (Annexin V/PI staining) and mitochondrial toxicity (MTT or resazurin assays).

- Statistical Rigor : Apply Student’s t-test or ANOVA for significance testing, with p < 0.05 as the threshold .

Q. What protocols are recommended for verifying the stability of Verrucarin A in cell culture media during long-term experiments?

- Methodological Answer : Perform stability studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor degradation products. Store stock solutions in anhydrous DMSO at -80°C and test aliquots at intervals (e.g., 0, 24, 48 hours) under experimental conditions (37°C, 5% CO₂). Compare degradation kinetics with positive controls (e.g., heat-labile compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of SRC-3 inhibition by Verrucarin A (e.g., direct binding vs. indirect degradation)?

- Methodological Answer :

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to test direct interactions between Verrucarin A and SRC-3.

- Proteomic Analysis : Employ SILAC (stable isotope labeling by amino acids in cell culture) to track protein turnover rates and identify ubiquitination pathways involved in SRC-3 degradation.

- Contradiction Mitigation : Cross-validate findings using orthogonal methods (e.g., CRISPR knockouts of E3 ligases) and replicate experiments across multiple cell models .

Q. What experimental strategies are optimal for studying Verrucarin A’s synergistic effects with other anticancer agents (e.g., taxanes or EGFR inhibitors)?

- Methodological Answer :

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Mechanistic Interrogation : Perform transcriptomic profiling (RNA-seq) or phosphoproteomics to identify pathways co-targeted by Verrucarin A and partner drugs.

- In Vivo Validation : Test combinations in xenograft models, ensuring pharmacokinetic compatibility (e.g., overlapping half-lives) .

Q. How should researchers address variability in Verrucarin A’s cytotoxic potency across different cancer subtypes?

- Methodological Answer :

- Stratified Analysis : Group cell lines by genetic mutations (e.g., TP53 status) or SRC-3 expression levels (via Western blot).

- Multivariate Regression : Corrogate cytotoxicity data with genomic datasets (e.g., TCGA) to identify predictive biomarkers.

- Functional Studies : Use siRNA knockdowns to confirm SRC-3’s role as a determinant of sensitivity .

Q. What methodologies are critical for ensuring reproducibility in Verrucarin A’s wound-healing assay results (e.g., scratch assays)?

- Methodological Answer :

- Standardized Scratch Protocol : Use automated pipette tips for uniform wound width and image at fixed intervals (0, 18 hours) under controlled conditions.

- Normalization : Quantify migration rates relative to initial wound area using software (e.g., ImageJ).

- Control Inclusion : Test SRC-3-overexpressing vs. knockout cells to isolate Verrucarin A’s specific effects .

Data Analysis and Interpretation

Q. How can meta-analytic approaches reconcile conflicting data on Verrucarin A’s IC₅₀ values across published studies?

- Methodological Answer : Conduct a systematic review adhering to PRISMA guidelines. Extract data on assay conditions (e.g., cell density, serum concentration), apply random-effects models to account for heterogeneity, and perform subgroup analyses by cell type or exposure duration. Use funnel plots to assess publication bias .

Q. What statistical frameworks are appropriate for analyzing time-lapse data in Verrucarin A-treated cell migration assays?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.